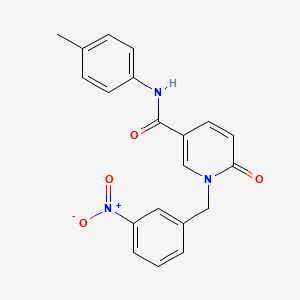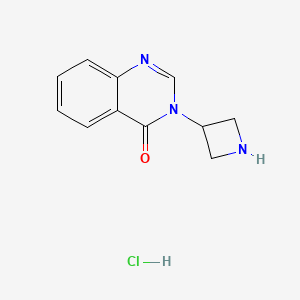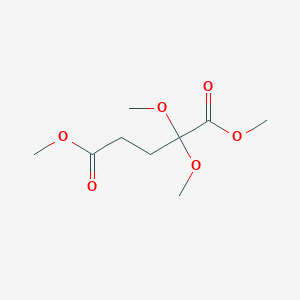![molecular formula C14H12N2OS B2798260 (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide CAS No. 1164456-17-0](/img/structure/B2798260.png)
(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines MCF-7 and HeLa . They have also shown good to moderate antibacterial activity .
Synthesis Analysis
Benzo[d]thiazol derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
While specific molecular structure analysis for the requested compound was not found, related compounds such as 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) have been studied . The degree of charge transfer gradually increased with an increase in solvent polarity .Chemical Reactions Analysis
In the synthesis of similar compounds, a 1,3-dipolar cycloaddition reaction was used . This reaction is a type of pericyclic reaction where three atomic orbitals combine to form four new sigma bonds.Scientific Research Applications
Crystal Structures and Synthesis Methodologies
Research into the crystal structures of thiazolidin-2-ylidene acetamides, such as the study by Galushchinskiy et al. (2017), provides foundational knowledge for understanding the chemical and physical properties of these compounds, which is crucial for their application in drug design and development. The synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides, as described by Kobayashi et al. (2007), highlights innovative methodologies for creating thiazole derivatives, indicating the versatility and potential for modification in these compounds (Galushchinskiy et al., 2017) (Kobayashi et al., 2007).
Optoelectronic Properties
The study of thiazole-based polythiophenes for their optoelectronic properties by Camurlu and Guven (2015) suggests potential applications in electronic devices and materials science, particularly in the development of conducting polymers with specific optical and electrical characteristics (Camurlu & Guven, 2015).
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties in various studies. For example, Karaburun et al. (2018) explored the synthesis and anticancer activity of some 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, including compounds with thiazole moieties, demonstrating significant growth inhibition in certain cancer cell lines. This research underscores the potential of thiazole derivatives in developing new anticancer agents (Karaburun et al., 2018).
Hypoglycemic and Hypolipidemic Activity
Mehendale-Munj et al. (2011) reported on the synthesis and evaluation of novel thiazolidinedione analogs for their hypoglycemic and hypolipidemic activity, demonstrating significant reductions in blood glucose and lipid levels in animal models. This indicates the potential of such compounds in treating conditions like type 2 diabetes (Mehendale-Munj et al., 2011).
properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9(17)15-14-16(2)12-8-7-10-5-3-4-6-11(10)13(12)18-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROKIPEAPFIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2798179.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)

![2-[Butyl(methyl)amino]-3-(4-chlorophenyl)quinazolin-4-one](/img/structure/B2798186.png)
![2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2798187.png)
![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)

![2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2798192.png)
![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2798193.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2798195.png)
![[2-(Diethylamino)phenyl]methanol](/img/structure/B2798198.png)